BPI-9016M -

BPI-9016M

Catalog Number: EVT-263653
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPI-9016M is a novel, highly potent and selective small-molecule inhibitor of c-Met/Axl kinase. In preclinical studies, it demonstrated strong activity in vitro and in vivo against c-Met/Axl kinase and its downstream signaling targets, and inhibited tumor cell growth.
Overview

BPI-9016M is a novel small-molecule inhibitor developed by Betta Pharmaceuticals Co., Ltd. in Hangzhou, China. It specifically targets both c-Met and AXL tyrosine kinases, which are implicated in various cancer pathways. The compound has been primarily studied for its potential in treating advanced non-small cell lung cancer (NSCLC) due to its ability to inhibit multiple kinases involved in tumor growth and metastasis .

Source and Classification

BPI-9016M is classified as a dual inhibitor of receptor tyrosine kinases, particularly c-Met and AXL. These kinases play crucial roles in cell signaling related to proliferation, survival, and invasion of cancer cells. The development of BPI-9016M arises from the need for effective treatments against cancers that exhibit resistance to standard therapies, particularly in cases where c-Met and AXL are overexpressed .

Synthesis Analysis

Methods and Technical Details

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that are structurally similar to known inhibitors of c-Met and AXL.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of BPI-9016M.
  3. Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity necessary for clinical applications.

The compound's synthesis has been optimized to enhance yield and reduce by-products, which is critical for large-scale production .

Molecular Structure Analysis

Structure and Data

BPI-9016M's molecular structure features a complex arrangement that allows it to effectively bind to both c-Met and AXL receptors. The compound's chemical formula is C19H20ClN5O2S, indicating the presence of multiple functional groups that contribute to its inhibitory activity.

Key structural data includes:

  • Molecular Weight: 405.91 g/mol
  • Key Functional Groups: Chlorine atom (Cl), amine groups (NH), and a quinazoline core which is significant for its kinase inhibition properties.

The precise three-dimensional structure enhances its ability to fit into the active sites of the targeted kinases, thus blocking their activity .

Chemical Reactions Analysis

Reactions and Technical Details

BPI-9016M has shown significant activity in inhibiting various biochemical pathways associated with tumor growth. In vitro studies indicate that it can inhibit c-Met and AXL at low concentrations (IC50 values ranging from 5.3 μM to 27.1 μM), leading to reduced cell proliferation and migration in cancer models .

The compound primarily acts through:

  • Competitive Inhibition: BPI-9016M competes with ATP for binding at the active sites of the kinases.
  • Downregulation of Signaling Pathways: By inhibiting these receptors, BPI-9016M disrupts downstream signaling cascades essential for tumor growth.

These reactions highlight its potential as a therapeutic agent against cancers characterized by aberrant activation of c-Met or AXL signaling pathways .

Mechanism of Action

Process and Data

The mechanism of action for BPI-9016M involves several steps:

  1. Binding: Upon administration, BPI-9016M binds to the ATP-binding site of c-Met and AXL.
  2. Inhibition of Phosphorylation: This binding prevents autophosphorylation of these receptors, which is crucial for their activation.
  3. Disruption of Signaling Cascades: Inhibition leads to decreased activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are vital for cell survival, proliferation, and metastasis.

In clinical trials, BPI-9016M demonstrated favorable pharmacokinetics with a half-life ranging from 8.8 to 21 hours, indicating sustained action against tumor cells over extended periods .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPI-9016M exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in aqueous solutions, which is beneficial for oral administration.
  • Stability: The compound remains stable under physiological conditions, ensuring its efficacy during treatment.
  • Melting Point: Specific melting point data is not widely published but is crucial for formulation development.

These properties are essential for determining the appropriate dosage forms and routes of administration in clinical settings .

Applications

Scientific Uses

BPI-9016M has significant potential applications in oncology:

The ongoing clinical trials continue to explore its effectiveness across various cancer types, potentially expanding its therapeutic applications further .

Rationale for Dual c-MET/AXL Targeting in Non-Small Cell Lung Cancer (NSCLC)

Oncogenic Drivers: c-MET Amplification and AXL Overexpression in NSCLC Pathogenesis

c-MET (mesenchymal-epithelial transition factor) and AXL represent critical receptor tyrosine kinases (RTKs) implicated in the pathogenesis and therapeutic resistance of non-small cell lung cancer (NSCLC). c-MET dysregulation occurs through multiple mechanisms, including protein overexpression (observed in 35-72% of NSCLC cases), gene amplification (prevalent in 5-26% of EGFR-TKI resistant tumors), and MET exon 14 skipping mutations (occurring in approximately 3% of NSCLC) [1] [2] [4]. These alterations drive constitutive activation of c-MET signaling, which promotes tumor growth, survival, and metastasis through downstream effectors including PI3K/AKT, RAS/MAPK, and STAT pathways [1] [4] [6].

AXL overexpression, documented in 20-93% of NSCLC cases depending on assessment methodology and patient population, correlates strongly with epithelial-mesenchymal transition (EMT) and aggressive tumor phenotypes [4] [7] [8]. Unlike c-MET, AXL is rarely mutated or amplified in NSCLC; instead, its overexpression provides a parallel mechanism for sustained oncogenic signaling. AXL activation occurs primarily through binding of its ligand Gas6, leading to downstream signaling cascades that overlap with and complement c-MET-driven pathways [7] [8]. The frequency and co-occurrence of these molecular alterations establish a compelling rationale for dual targeting strategies.

Table 1: Frequency of c-MET and AXL Alterations in NSCLC Populations

Molecular AlterationFrequency in NSCLCAssociated Clinical ContextDetection Method
c-MET overexpression (IHC ≥2+)35-72%Treatment-naïve and pretreated advanced NSCLCImmunohistochemistry
c-MET amplification5-26%EGFR-TKI resistant populationsFISH/NGS
MET exon 14 skipping mutations~3%Primary oncogenic driver in adenocarcinomaNGS/RT-PCR
AXL overexpression33-93%EMT phenotype; EGFR-TKI resistanceIHC/mRNA expression
Concurrent c-MET/AXL dysregulationNot fully characterizedAggressive disease with poor prognosisMultiplex assays

Mechanistic Synergy: Crosstalk Between c-MET and AXL Signaling in Tumor Progression

The therapeutic rationale for dual c-MET/AXL inhibition extends beyond their individual oncogenic roles to encompass extensive signaling crosstalk and compensatory pathway activation. Preclinical studies demonstrate that BPI-9016M, a potent dual inhibitor, simultaneously suppresses phosphorylation of both c-MET (IC₅₀ = 6 nM) and AXL (IC₅₀ = 9 nM), effectively disrupting downstream survival and proliferative pathways [3] [4] [8]. This dual inhibition is mechanistically critical due to:

  • Cross-Activation and Redundancy: Co-activation of c-MET and AXL occurs frequently in NSCLC. Upon c-MET inhibition, compensatory AXL upregulation maintains activation of shared downstream effectors, particularly PI3K/AKT and ERK pathways, enabling tumor cell survival and adaptive resistance [4] [7] [8]. BPI-9016M treatment (3.1-50 μM) demonstrates dose-dependent suppression of p-c-Met, p-AXL, p-AKT, and p-ERK in A549 and H1299 lung adenocarcinoma cells, confirming simultaneous pathway blockade [3] [8] [10].

  • EMT and Metastatic Regulation: Both kinases independently promote EMT—a key mechanism underlying invasion and therapeutic resistance. BPI-9016M exerts profound anti-EMT effects through upregulation of miR-203 and consequent repression of Dickkopf-1 (DKK1), an EMT-promoting protein [3] [5]. In vitro, this manifests as dose-dependent (12.5-50 μM) inhibition of migration and invasion in lung adenocarcinoma cells, with forced DKK1 expression reversing these effects [3] [5].

  • Tumor Microenvironment Modulation: The c-MET/AXL axis influences stromal interactions and angiogenesis. Combined inhibition disrupts tumor-stroma crosstalk mediated by HGF/Gas6 secretion, potentially enhancing antitumor immunity and reducing metastatic niche formation [6] [7].

Table 2: Downstream Effects of BPI-9016M-Mediated Dual Inhibition

Cellular ProcessMolecular Effect of BPI-9016MFunctional Outcome in NSCLC Models
Proliferation SignalingSuppression of p-c-MET, p-AXL, p-AKT, p-ERKDose-dependent growth inhibition (IC₅₀ 5.3-27.1 μM across cell lines)
EMT Regulation↑ miR-203 → ↓ DKK1 expressionReduced migration/invasion; mesenchymal-to-epithelial shift
Metastatic PotentialDownregulation of N-cadherin, vimentin; ↑ E-cadherinInhibition of invasion in transwell assays (50-80% reduction)
In Vivo EfficacySustained pathway suppressionTumor growth inhibition (TGI 68.8-82.5%) in high c-Met PDX models

Therapeutic Gap: Limitations of Monotherapy Targeting in MET/EGFR Co-Aberrant Tumors

Despite compelling biological rationale, clinical translation of targeted monotherapies in NSCLC harboring c-MET or AXL alterations has revealed significant limitations, creating a therapeutic niche for dual inhibitors like BPI-9016M:

  • Heterogeneity of MET Dysregulation: Approved MET inhibitors (e.g., tepotinib, capmatinib, savolitinib) demonstrate robust efficacy (ORR 41-46%) primarily in tumors harboring MET exon 14 skipping mutations [2] [6]. Conversely, tumors driven by c-MET overexpression—a more prevalent alteration—show poor response to single-agent MET inhibition. Phase Ib data for BPI-9016M revealed an ORR of only 2.6% (1/38) and DCR of 42.1% in c-MET-overexpressing NSCLC, underscoring the inadequacy of isolated MET blockade in this population [2].

  • AXL-Mediated Resistance: AXL overexpression constitutes a well-established resistance mechanism to both EGFR- and MET-directed therapies. Approximately 20% of EGFR-TKI resistant tumors exhibit AXL upregulation, which maintains survival signals through parallel pathways [4] [7] [8]. Similarly, MET inhibition alone fails to suppress AXL-driven bypass tracks. This reciprocal resilience necessitates concurrent targeting, particularly in tumors exhibiting dual pathway activation.

  • Compensatory Pathway Activation: Monotherapy with selective inhibitors frequently induces rapid adaptive resistance via upregulated expression of the non-targeted kinase. Dual blockade mitigates this escape mechanism. Preclinical evidence demonstrates that combining BPI-9016M with miR-203 mimics or DKK1 siRNA enhances growth inhibition beyond either approach alone, validating the therapeutic advantage of multi-targeted intervention [3] [5].

The integration of these insights positions BPI-9016M as a strategic approach to overcome the limitations of single-pathway inhibition. Its ability to concurrently engage both nodes within this co-dependent signaling network addresses a critical unmet need in NSCLCs characterized by c-MET/AXL co-dysregulation, particularly those with overexpression-driven pathogenesis rather than canonical mutations.

Properties

Product Name

BPI-9016M

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

BPI 9016; BPI-9016; BPI9016; BPI-9016M; BPI 9016M; BPI9016M;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.